molecular formula C18H19ClN2O3 B2744230 N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 328002-35-3

N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide

Cat. No. B2744230
CAS RN: 328002-35-3
M. Wt: 346.81
InChI Key: BAHWDPCLNUZNIQ-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide, also known as OCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of oxalamides and has been synthesized using various methods.

Scientific Research Applications

Antiviral Activity

N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide: may have potential antiviral applications. Indole derivatives, which share structural similarities with this compound, have been reported to exhibit inhibitory activity against various viruses . The presence of the chlorophenethyl and ethoxyphenyl groups could potentially be optimized for enhanced antiviral properties through further research.

Anti-inflammatory Applications

Compounds with an indole core are known to possess anti-inflammatory properties . The structural framework of N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide suggests that it could be investigated for its efficacy in reducing inflammation in various medical conditions.

Anticancer Research

Indole derivatives have been explored for their anticancer activities . The unique structure of N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide could be studied for its potential to act on specific cancer cell lines, possibly leading to the development of new chemotherapeutic agents.

Antimicrobial Efficacy

Given the broad spectrum of biological activities of indole derivatives, including antimicrobial effects , this compound could be synthesized and tested against a range of bacterial and fungal pathogens.

Antidiabetic Potential

Indole-based compounds have shown promise in antidiabetic drug development . N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide could be evaluated for its ability to modulate blood glucose levels and insulin sensitivity.

Neuroprotective Effects

Research into indole derivatives has included their neuroprotective effects . This compound could be assessed for its potential to protect neuronal cells from damage or degeneration.

Agricultural Applications

Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in growth and development . Analogous compounds like N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide might be synthesized to study their effects on plant physiology, potentially leading to agricultural innovations.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-2-24-16-6-4-3-5-15(16)21-18(23)17(22)20-12-11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHWDPCLNUZNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide

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